molecular formula C8H5Cl2NO3 B10968326 2-(3,5-Dichloroanilino)-2-oxoacetic acid

2-(3,5-Dichloroanilino)-2-oxoacetic acid

Katalognummer: B10968326
Molekulargewicht: 234.03 g/mol
InChI-Schlüssel: AEILHFSLZYDGBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Dichloroanilino)-2-oxoacetic acid is an α-oxocarboxylic acid derivative characterized by a 3,5-dichlorophenylanilino group (C₆H₃Cl₂N-) linked to a 2-oxoacetic acid moiety (-CO-COOH). The compound features electron-withdrawing chlorine substituents at the 3 and 5 positions of the aromatic ring, which influence its electronic properties and reactivity. It is primarily documented as an intermediate in pharmaceutical synthesis (e.g., quinoline derivatives) .

Eigenschaften

Molekularformel

C8H5Cl2NO3

Molekulargewicht

234.03 g/mol

IUPAC-Name

2-(3,5-dichloroanilino)-2-oxoacetic acid

InChI

InChI=1S/C8H5Cl2NO3/c9-4-1-5(10)3-6(2-4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14)

InChI-Schlüssel

AEILHFSLZYDGBP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloroanilino)-2-oxoacetic acid typically involves the reaction of 3,5-dichloroaniline with oxalic acid derivatives. One common method includes the use of oxalyl chloride to form an intermediate, which then reacts with 3,5-dichloroaniline under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3,5-dichloroaniline, a precursor for 2-(3,5-Dichloroanilino)-2-oxoacetic acid, involves the chlorination of 4-chloro-2-nitrotoluene followed by oxidation and hydrogenation to produce 4,6-dichloroaniline. This intermediate is then decarboxylated to yield 3,5-dichloroaniline .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3,5-Dichloranilino)-2-oxoessigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

    Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder Alkohole umwandeln.

    Substitution: Halogenatome im Dichloranilin-Rest können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

    Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(3,5-Dichloranilino)-2-oxoessigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen oder mit zellulären Signalwegen interferieren, was zu den beobachteten biologischen Wirkungen führt. Beispielsweise kann es Enzyme hemmen, die an der Zellteilung beteiligt sind, und somit Antikrebsaktivitäten zeigen.

Wirkmechanismus

The mechanism of action of 2-(3,5-Dichloroanilino)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell division, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to the following analogs (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
2-(3,5-Dichloroanilino)-2-oxoacetic acid C₈H₅Cl₂NO₃ ~234.0 3,5-Cl₂, anilino, oxoacetic acid Pharmaceutical intermediate
Diclofenac (NSAID) C₁₄H₁₁Cl₂NNaO₂ 296.15 2,6-Cl₂, phenylacetic acid Anti-inflammatory drug (solubility: 33 mg/L)
2-(2,5-Dichlorophenyl)-2-oxoacetic acid C₈H₅Cl₂O₃ 219.0 2,5-Cl₂, oxoacetic acid Newly synthesized α-oxocarboxylic acid
2-(3,5-Dimethylphenyl)-2-oxoacetic acid C₁₀H₁₀O₃ 178.19 3,5-(CH₃)₂, oxoacetic acid Substrate for quinazoline synthesis (57% yield)
2-(3-Fluorophenyl)-2-oxoacetic acid C₈H₅FO₃ 168.12 3-F, oxoacetic acid Toxicological hazards (skin/eye irritant)

Key Findings

Electronic Effects: The 3,5-dichloroanilino group in the target compound enhances electron-withdrawing effects compared to methyl (e.g., 3,5-dimethylphenyl) or fluorine substituents. This increases electrophilicity, favoring reactions like decarboxylative coupling . Diclofenac’s 2,6-dichloroanilino group optimizes steric interactions for cyclooxygenase (COX) inhibition, unlike the target compound’s 3,5-substitution .

Solubility and Bioavailability :

  • While solubility data for the target compound is unavailable, analogs like diclofenac (33 mg/L) and ibuprofen (51 mg/L) highlight the impact of functional groups: phenylacetic acid (diclofenac) vs. oxoacetic acid (target) .

Synthetic Utility :

  • The target compound’s α-oxocarboxylic acid moiety enables electrochemical decarboxylation to form heterocycles (e.g., quinazolines), similar to 2-(3,5-dimethylphenyl)-2-oxoacetic acid .
  • Halogenated analogs (e.g., 2-(2,5-dichlorophenyl)-2-oxoacetic acid) show moderate yields (43–66%) in coupling reactions, suggesting chlorine position affects reactivity .

Toxicity and Safety: 2-(3-Fluorophenyl)-2-oxoacetic acid is classified as acutely toxic, emphasizing the need for caution with halogenated α-oxocarboxylic acids . No direct toxicity data exists for the target compound.

Q & A

Basic Question: What are the critical parameters for synthesizing 2-(3,5-Dichloroanilino)-2-oxoacetic acid, and how do they influence yield and purity?

The synthesis typically involves multi-step reactions starting from 3,5-dichloroaniline derivatives. Key parameters include:

  • Temperature control : Optimal ranges (e.g., 50–80°C) prevent side reactions like over-oxidation.
  • pH modulation : Maintaining mildly acidic conditions (pH ~5–6) stabilizes the oxoacetic acid moiety during coupling reactions .
  • Reaction time : Extended durations (>12 hours) may degrade sensitive intermediates, reducing yield.
    Methodological optimization via fractional factorial design can isolate dominant factors affecting purity, such as solvent polarity (e.g., aqueous ethanol vs. DMF) .

Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and carbonyl carbons (δ 170–175 ppm). Compare with reference data for analogous α-oxoacetic acids (e.g., 2-(4-chlorophenyl)-2-oxoacetic acid) .
  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 232.07 (C9_9H7_7Cl2_2NO3_3^-) .
  • Melting point analysis : Moderate melting range (~150–160°C) indicates purity; deviations >5°C suggest impurities .

Advanced Question: How can computational methods like DFT predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) calculations model electronic properties critical for interactions with enzymes or receptors:

  • Electrostatic potential maps : Highlight nucleophilic regions (e.g., carbonyl groups) prone to hydrogen bonding with biological targets .
  • Frontier Molecular Orbitals (FMOs) : Energy gaps between HOMO and LUMO (~4.5 eV) correlate with stability and charge-transfer potential in enzyme inhibition studies .
    Validate predictions via in vitro assays, such as measuring IC50_{50} against target enzymes like DPP-IV .

Advanced Question: What strategies resolve contradictions in reported reaction yields for derivative synthesis?

Discrepancies in yields (e.g., 57% for electrochemical decarboxylation vs. 80% for naphthyl analogs ) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) may slow decarboxylation vs. electron-donating groups.
  • Catalyst choice : NH4_4I as a dual N-source/electrolyte enhances efficiency in quinazoline synthesis .
    Resolve via controlled studies:

Vary substituents on the phenyl ring while keeping other parameters constant.

Screen catalysts (e.g., KI, NH4_4Br) to identify optimal conditions for specific derivatives .

Advanced Question: How does the compound’s structure influence its solubility and bioavailability in pharmacological studies?

  • Polar functional groups : The oxoacetic acid moiety enhances water solubility (~20 mg/mL), critical for in vivo absorption .
  • Chlorine atoms : Hydrophobic Cl groups may improve membrane permeability but reduce aqueous solubility. Balance via salt formation (e.g., sodium or potassium salts) .
  • Derivatization : Adding sulfanyl groups (e.g., in 2-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanylbenzoic acid) modulates logP values for targeted biodistribution .

Basic Question: What are the compound’s stability profiles under varying storage conditions?

  • Thermal stability : Decomposes above 200°C; store at 4°C in inert atmospheres to prevent oxidation .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation of the dichlorophenyl group .
  • pH-dependent hydrolysis : Degrades rapidly in alkaline conditions (pH >9); use buffered solutions (pH 5–7) for long-term storage .

Advanced Question: How can mechanistic studies elucidate the compound’s role in enzyme inhibition?

  • Kinetic assays : Measure competitive vs. non-competitive inhibition via Lineweaver-Burk plots using purified enzymes (e.g., DPP-IV) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
  • Mutagenesis studies : Replace active-site residues (e.g., Ser630 in DPP-IV) to confirm binding specificity .

Basic Question: What are the safety and handling protocols for this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Local exhaust systems (capture velocity >0.5 m/s) mitigate airborne particulates during weighing .
  • Waste disposal : Neutralize with dilute NaOH before incineration to minimize environmental release .

Advanced Question: How can structural analogs be designed to enhance biological activity while minimizing toxicity?

  • Bioisosteric replacement : Substitute Cl with CF3_3 to maintain electron-withdrawing effects while improving metabolic stability .
  • Scaffold hopping : Integrate the dichlorophenyl group into heterocyclic frameworks (e.g., thiazolo[3,2-a]pyrimidines) to explore new targets .
  • ADMET profiling : Use in silico tools (e.g., SwissADME) to predict hepatotoxicity and optimize logP values .

Advanced Question: What analytical workflows address discrepancies in purity assessments between HPLC and NMR data?

  • Orthogonal methods : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with 1^1H NMR integration of diagnostic peaks (e.g., anilino NH at δ 10.2 ppm) .
  • Impurity profiling : LC-MS/MS identifies co-eluting contaminants (e.g., unreacted 3,5-dichloroaniline) missed by UV detection .
  • Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for absolute purity quantification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.